Manganese picolinate

Übersicht

Beschreibung

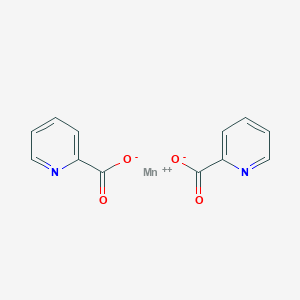

Manganese picolinate is a coordination compound formed by the interaction of manganese ions with pyridine-2-carboxylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Manganese picolinate can be synthesized by reacting manganese(II) chloride tetrahydrate with pyridine-2-carboxylic acid in the presence of a base, such as sodium hydroxide. The resulting product is a pinkish-purple crystalline solid that is soluble in water and polar organic solvents.

Industrial Production Methods

While specific industrial production methods for manganese(2+);pyridine-2-carboxylate are not widely documented, the synthesis typically involves standard coordination chemistry techniques, including the use of metal salts and organic ligands under controlled conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Manganese picolinate undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also undergo reduction reactions, where it is reduced by other agents.

Substitution: The compound can participate in substitution reactions, where ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in reactions with manganese(2+);pyridine-2-carboxylate include hydrogen peroxide for oxidation reactions and sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese oxides, while substitution reactions may produce new coordination complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Manganese picolinate has been extensively studied as a catalyst in various oxidation reactions. Its utility stems from the ability of manganese to facilitate chemical transformations under mild conditions.

Epoxidation Reactions

Recent studies have demonstrated that this compound can effectively catalyze the epoxidation of olefins using hydrogen peroxide as an oxidant. This process is significant for producing epoxides, which are valuable intermediates in organic synthesis.

- Key Findings :

- A manganese-based catalyst system utilizing manganese salts and picolinic acid has shown yields up to 81% for epoxides from alkenes and 51% from unactivated alkanes under ambient conditions .

- The optimal conditions involve a specific ratio of manganese to picolinic acid, which enhances selectivity and yield .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Epoxidation of alkenes | 81 | Room temperature, 1 bar, with H2O2 |

| Epoxidation of unactivated alkanes | 51 | Same as above |

Environmental Applications

This compound's catalytic properties extend to environmental applications, particularly in the degradation of micropollutants.

- Case Study : A study demonstrated that the combination of peracetic acid with manganese(II) activated by picolinic acid significantly accelerated the degradation of micropollutants with minimal water matrix interference .

Biological Applications

Manganese is an essential trace element in biological systems, and its complex with picolinic acid has potential health benefits.

Nutritional Supplementation

This compound is often used as a dietary supplement due to its bioavailability compared to other manganese salts. It plays a crucial role in various physiological processes, including:

- Antioxidant defense

- Bone formation

- Metabolism of carbohydrates and lipids

- Research Insights : Studies have indicated that supplementation with this compound can improve metabolic parameters in animal models subjected to high-fat diets .

Potential Therapeutic Uses

There is growing interest in the therapeutic potential of this compound in treating conditions associated with oxidative stress.

- Application Areas :

- Neuroprotection: Manganese's role in preventing neuronal damage.

- Anti-inflammatory effects: Potential use in managing chronic inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound involves reacting manganese salts with picolinic acid under controlled conditions. Characterization techniques such as thermogravimetric analysis have been employed to understand the stability and thermal properties of the complex .

| Characterization Method | Findings |

|---|---|

| Thermogravimetric Analysis | Stability at elevated temperatures; decomposition patterns observed |

Wirkmechanismus

The mechanism by which manganese(2+);pyridine-2-carboxylate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The compound can form stable complexes with different ligands, which can then interact with molecular targets in biological systems. For example, in antiproliferative applications, the compound may interact with cellular components to inhibit cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Manganese picolinate can be compared with other similar compounds, such as:

Zinc(2+);pyridine-2-carboxylate: Similar in structure but with zinc as the central metal ion.

Copper(2+);pyridine-2-carboxylate: Another similar compound with copper as the central metal ion, known for its catalytic and biological activities.

The uniqueness of manganese(2+);pyridine-2-carboxylate lies in its specific coordination properties and the ability to participate in a wide range of chemical reactions, making it a versatile compound for various scientific applications.

Biologische Aktivität

Manganese picolinate is a chelated form of manganese, an essential trace mineral that plays a crucial role in numerous biological processes. This article explores the biological activity of this compound, focusing on its physiological roles, mechanisms of action, and implications for health based on recent research findings.

Overview of Manganese

Manganese is vital for various enzymatic functions and metabolic processes, including:

- Antioxidant Defense : Manganese is a cofactor for manganese superoxide dismutase (MnSOD), an important antioxidant enzyme that protects cells from oxidative stress.

- Bone Development : It plays a role in bone formation and maintenance.

- Metabolism : Involved in carbohydrate, lipid, and protein metabolism, manganese is essential for the synthesis of certain enzymes.

This compound acts primarily through its influence on enzyme activity and cellular signaling pathways. Research indicates that:

- Calcium Channel Modulation : Manganese can modulate calcium channels in neurons, influencing neurotransmitter release and neuronal excitability. A study demonstrated that manganese increases the excitability of dopamine neurons by enhancing calcium channel activity, which may contribute to neurological disorders when dysregulated .

- Enzymatic Cofactor : As a cofactor, manganese is integral to enzymes like arginase and pyruvate carboxylase, which are critical for metabolic pathways .

1. Neurological Health

Manganese dysregulation has been linked to neurodegenerative diseases such as Parkinson's disease. Chronic exposure to high levels of manganese can lead to manganism, characterized by symptoms similar to Parkinson's disease. This condition arises from excessive accumulation of manganese in dopaminergic neurons, impairing their function .

2. Diabetes Management

The relationship between manganese levels and diabetes has been extensively studied. Research shows varying associations between manganese concentrations and diabetes risk:

- A case-control study indicated that higher plasma manganese levels were associated with an increased likelihood of type 2 diabetes .

- Conversely, other studies suggest that lower manganese levels might be linked to diabetes prevalence . This U-shaped relationship suggests that both deficiency and excess can have detrimental effects on glucose metabolism.

3. Antioxidant Properties

This compound's role as an antioxidant is significant. It helps reduce oxidative stress by enhancing the activity of MnSOD. This property is particularly important in conditions characterized by oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Study 1: Manganese and Neurotoxicity

A study involving male C57BL/6 mice demonstrated that intraperitoneal injection of manganese chloride led to increased excitability in dopamine neurons. The findings suggested that manganese accumulates in these neurons via calcium channels, leading to altered neurotransmitter dynamics .

Study 2: Diabetes Correlation

In a large-scale study conducted in China with over 3,200 participants, researchers found a U-shaped association between plasma manganese levels and type 2 diabetes prevalence. Those with both low and high levels were at increased risk compared to those with moderate levels .

Data Tables

| Study | Findings | Population | |

|---|---|---|---|

| Study 1 | Increased excitability of dopamine neurons with manganese exposure | Male C57BL/6 mice | Manganese alters neuronal function via calcium modulation |

| Study 2 | U-shaped correlation between plasma manganese levels and diabetes risk | 3,200 adults | Both deficiency and excess are linked to higher diabetes prevalence |

Eigenschaften

IUPAC Name |

manganese(2+);pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCYGKVYIWFMCH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8MnN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431278 | |

| Record name | AGN-PC-0MU0HZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-88-8 | |

| Record name | Manganous picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0MU0HZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANGANOUS PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537B958R47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.